Cas no 1498574-02-9 (2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride)

2-(tert-Butoxy)methyl-3-methylbutane-1-sulfonyl chloride is a specialized sulfonyl chloride derivative with a branched alkoxyalkyl structure. Its tert-butoxy and isobutyl substituents enhance steric hindrance, making it a valuable intermediate in organic synthesis, particularly for introducing sulfonate groups under controlled conditions. The compound’s reactivity is tailored for selective sulfonylation reactions, offering advantages in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its stability under anhydrous conditions ensures reliable handling, while its structural features facilitate applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The product is typically used in inert environments to preserve its reactivity and purity.
2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride structure
1498574-02-9 structure
商品名:2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride
CAS番号:1498574-02-9
MF:C10H21ClO3S
メガワット:256.789941549301
CID:5913443
PubChem ID:65012525

2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride
    • 2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
    • EN300-1144999
    • 1498574-02-9
    • AKOS014344573
    • インチ: 1S/C10H21ClO3S/c1-8(2)9(7-15(11,12)13)6-14-10(3,4)5/h8-9H,6-7H2,1-5H3
    • InChIKey: XIZWQHCHAFCHSW-UHFFFAOYSA-N
    • ほほえんだ: ClS(CC(COC(C)(C)C)C(C)C)(=O)=O

計算された属性

  • せいみつぶんしりょう: 256.0899934g/mol
  • どういたいしつりょう: 256.0899934g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 6
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.8

2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1144999-5g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
5g
$1821.0 2023-10-25
Enamine
EN300-1144999-0.5g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
0.5g
$603.0 2023-10-25
Enamine
EN300-1144999-0.1g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
0.1g
$553.0 2023-10-25
Enamine
EN300-1144999-10g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
10g
$2701.0 2023-10-25
Enamine
EN300-1144999-2.5g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
2.5g
$1230.0 2023-10-25
Enamine
EN300-1144999-1g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
1g
$628.0 2023-10-25
Enamine
EN300-1144999-0.05g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
0.05g
$528.0 2023-10-25
Enamine
EN300-1144999-1.0g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9
1g
$0.0 2023-06-09
Enamine
EN300-1144999-0.25g
2-[(tert-butoxy)methyl]-3-methylbutane-1-sulfonyl chloride
1498574-02-9 95%
0.25g
$579.0 2023-10-25

2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride 関連文献

2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chlorideに関する追加情報

Recent Advances in the Application of 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride (CAS: 1498574-02-9) in Chemical Biology and Pharmaceutical Research

The compound 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride (CAS: 1498574-02-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This sulfonyl chloride derivative serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the construction of sulfonamide-based compounds, which are widely recognized for their therapeutic properties.

Recent studies have highlighted the utility of 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride in the design of novel protease inhibitors. Proteases play a critical role in numerous physiological and pathological processes, making them attractive targets for drug development. Researchers have successfully employed this compound to synthesize sulfonamide-based inhibitors that exhibit high selectivity and potency against specific protease targets, such as thrombin and factor Xa, which are implicated in coagulation disorders.

In addition to its role in protease inhibition, 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride has been utilized in the development of covalent inhibitors. Covalent inhibitors form irreversible or reversible bonds with their target proteins, offering advantages such as prolonged pharmacodynamic effects and reduced dosing frequency. A recent study demonstrated the successful incorporation of this sulfonyl chloride into a covalent inhibitor scaffold targeting Bruton's tyrosine kinase (BTK), a key player in B-cell receptor signaling and a validated target for treating B-cell malignancies.

The synthetic versatility of 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride has also been explored in the context of bioconjugation chemistry. Researchers have developed novel methods for site-specific modification of proteins and peptides using this reagent, enabling the introduction of sulfonyl groups for various applications, including protein labeling, drug conjugation, and the development of antibody-drug conjugates (ADCs). These advancements hold promise for improving the precision and efficacy of targeted therapies.

From a structural perspective, the tert-butoxy group in 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride provides steric bulk that can influence the reactivity and selectivity of the sulfonyl chloride moiety. This feature has been leveraged in asymmetric synthesis and the development of chiral sulfonamide derivatives, which are increasingly important in the design of enantioselective drugs. Recent computational studies have provided insights into the conformational preferences and electronic properties of this compound, further guiding its rational application in medicinal chemistry.

Despite these promising developments, challenges remain in the large-scale synthesis and handling of 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride due to its sensitivity to moisture and potential instability under certain conditions. Recent efforts have focused on optimizing synthetic protocols and developing more stable derivatives to facilitate its broader application in pharmaceutical research. Additionally, ongoing studies are investigating the pharmacokinetic and toxicological profiles of compounds derived from this sulfonyl chloride to ensure their suitability for clinical development.

In conclusion, 2-(tert-butoxy)methyl-3-methylbutane-1-sulfonyl chloride (CAS: 1498574-02-9) represents a valuable building block in modern drug discovery, with demonstrated applications in protease inhibition, covalent inhibitor design, and bioconjugation chemistry. Continued research into its reactivity and applications is expected to yield further innovations in the development of novel therapeutic agents. As the field advances, this compound is likely to play an increasingly important role in addressing unmet medical needs through targeted and precise pharmacological interventions.

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